4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide
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Description
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C30H26FN3O6 and its molecular weight is 543.551. The purity is usually 95%.
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Biological Activity
The compound 4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)benzamide , with CAS number 1189861-40-2, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H26FN3O6, with a molecular weight of approximately 543.5 g/mol. The structure features a quinazoline core substituted with a furan moiety and a fluorobenzyl group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C30H26FN3O6 |
Molecular Weight | 543.5 g/mol |
CAS Number | 1189861-40-2 |
Mechanisms of Biological Activity
Research indicates that compounds similar to this quinazoline derivative often exhibit diverse biological activities, including:
- Anticancer Activity : Quinazoline derivatives have been reported to inhibit cancer cell proliferation by targeting various signaling pathways involved in cell cycle regulation and apoptosis. The presence of the dimethoxy group may enhance its interaction with specific receptors or enzymes involved in tumor growth.
- Anti-inflammatory Effects : The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro studies have shown that related compounds can exhibit selective COX-II inhibition, leading to reduced inflammatory responses.
- Neuroprotective Properties : Some studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Anticancer Studies : A study published in ACS Omega demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM) . This suggests that the compound could be further evaluated for its anticancer potential.
- Inflammation Models : In an experimental model assessing COX inhibition, a related compound showed an IC50 value of 0.52 µM against COX-II with a selectivity index greater than 10 . This indicates that modifications in the structure can lead to enhanced anti-inflammatory properties.
Properties
IUPAC Name |
4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O6/c1-38-26-14-23-25(15-27(26)39-2)33(18-21-6-3-4-8-24(21)31)30(37)34(29(23)36)17-19-9-11-20(12-10-19)28(35)32-16-22-7-5-13-40-22/h3-15H,16-18H2,1-2H3,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMTWNJOCFZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.